molecular formula C13H17NO3 B1520814 benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate CAS No. 1323557-45-4

benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate

Cat. No.: B1520814
CAS No.: 1323557-45-4
M. Wt: 235.28 g/mol
InChI Key: VNOBACPLPRWLDD-UHFFFAOYSA-N
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Description

Molecular Topology and Bonding Analysis

The molecular architecture of benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate centers around a cyclopropane ring system that exhibits highly distinctive bonding characteristics due to extreme geometric constraints. The cyclopropane core features carbon-carbon-carbon bond angles of exactly 60 degrees, representing a dramatic deviation from the optimal tetrahedral angle of 109.5 degrees typically observed in unstrained alkane systems. This geometric distortion necessitates the formation of bent bonds, where the maximum electron density between adjacent carbon atoms does not correspond to the internuclear axis, creating what are commonly termed "banana bonds".

The structural topology of the cyclopropane ring in this compound demonstrates significant angle strain, as the carbon atoms adopt an sp⁵ hybridization state rather than the conventional sp³ hybridization found in normal alkanes. This rehybridization involves increased p-character in the ring bonds, with approximately one-sixth s-orbital density and five-sixths p-orbital density, enabling accommodation of the severely compressed bond angles. Simultaneously, the carbon-hydrogen bonds acquire enhanced s-character, resulting in shorter and stronger carbon-hydrogen bond lengths compared to typical alkane systems.

The interorbital angle in the cyclopropane ring measures approximately 104 degrees, substantially wider than the 60-degree internuclear bond angle. This discrepancy creates a curved electron density distribution that extends outside the triangular carbon framework, contributing to the characteristic reactivity patterns observed in cyclopropane derivatives. Experimental validation of this bent bond model has been achieved through X-ray diffraction studies of substituted cyclopropane compounds, which reveal deformation density positioned outside the direct line connecting carbon centers.

The carbamate functional group in this compound exhibits resonance stabilization between the amide nitrogen and carboxyl oxygen, creating partial double bond character in the carbon-nitrogen linkage. This resonance interaction produces a rotational barrier around the carbon-nitrogen bond of approximately 3-4 kilocalories per mole, which is 15-20 percent lower than comparable amide rotational barriers due to electronic perturbations from the additional carboxyl oxygen. The presence of this pseudo-double bond character enables the existence of distinct conformational isomers, as discussed in subsequent sections.

Structural Parameter Value Reference Standard
Carbon-Carbon Bond Length 151 picometers 153 picometers (normal alkane)
Carbon-Carbon-Carbon Bond Angle 60 degrees 109.5 degrees (tetrahedral)
Interorbital Angle 104 degrees 109.5 degrees (tetrahedral)
Carbon-Nitrogen Rotational Barrier 3-4 kilocalories per mole 4-5 kilocalories per mole (amides)

The hydroxymethyl substituent introduces additional structural complexity through its hydrogen bonding capability and conformational flexibility. The carbon-oxygen bond length in the hydroxymethyl group typically measures approximately 143 picometers, with the oxygen-hydrogen bond extending an additional 96 picometers. This functionality serves as both a hydrogen bond donor and acceptor, significantly influencing the compound's intermolecular interactions and solution behavior patterns.

Properties

IUPAC Name

benzyl N-[[1-(hydroxymethyl)cyclopropyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-10-13(6-7-13)9-14-12(16)17-8-11-4-2-1-3-5-11/h1-5,15H,6-10H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOBACPLPRWLDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)OCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate, also known by its CAS number 103500-22-7, is a compound of increasing interest in medicinal chemistry and biological research. This article explores its biological activity, synthesis, and potential applications based on diverse scientific sources.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H15_{15}NO3_3
  • Molecular Weight : 221.25 g/mol
  • CAS Number : 103500-22-7

Physical Properties

PropertyValue
Log P (octanol-water)1.49
BBB PermeantYes
P-gp SubstrateYes
CYP InhibitionNone

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Reductive Cyclopropanation : Involves the reductive cyclopropanation of N,N-dibenzyl-2-benzyloxyacetamide.
  • Monohydrolysis and Curtius Degradation : This method utilizes commercially available diethyl cyclopropane-1,1-dicarboxylate followed by Curtius degradation.

These synthetic routes provide a foundation for producing this compound on both laboratory and industrial scales.

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the unique structure, particularly the cyclopropyl ring and carbamate group, contributes to its reactivity and potential biological effects.

In Vitro Studies

Research indicates that compounds with similar structures exhibit significant biological activities, such as:

  • Antiproliferative Effects : Some derivatives have shown the ability to inhibit cell proliferation in mammalian cells by affecting topoisomerase II activity .
  • Inhibition of Enzymatic Activity : Compounds like benzopsoralens that contain hydroxymethyl groups have been observed to inhibit specific enzymes when activated by UVA light .

Case Studies

  • Topoisomerase Inhibition : A study demonstrated that hydroxymethyl-substituted compounds could inhibit topoisomerase II, leading to antiproliferative effects in cancer cell lines .
  • Cytotoxicity Assays : Various derivatives were tested for their cytotoxic effects against different cancer cell lines, revealing promising results for further development as potential anticancer agents.

Applications in Medicine and Industry

This compound has potential applications in:

  • Pharmaceutical Development : Its unique structure may allow for the design of new drugs targeting specific biological pathways.
  • Agrochemical Synthesis : The compound serves as an intermediate in synthesizing insecticides such as Thiacloprid and Imidacloprid.

Future Research Directions

Further studies are required to fully understand the biological mechanisms underlying the activity of this compound. Research should focus on:

  • Detailed pharmacokinetic studies to evaluate absorption, distribution, metabolism, and excretion (ADME).
  • Exploration of structural analogs to enhance potency and selectivity against specific biological targets.

Scientific Research Applications

Chemical Applications

Organic Synthesis:

  • Reagent in Reactions: Benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate serves as a valuable intermediate in organic synthesis. It can participate in various chemical reactions including oxidation, reduction, and substitution reactions. For instance, it can be oxidized using agents like hydrogen peroxide or potassium permanganate, and reduced with lithium aluminum hydride or sodium borohydride.
  • Building Block for Complex Molecules: Its unique structure allows it to act as a building block for the synthesis of more complex organic molecules, which may have significant industrial or pharmaceutical applications.

Biological Applications

Enzyme Studies:

  • Probe for Enzyme Activity: The compound can be utilized as a probe to study enzyme activities and protein interactions. Its structural characteristics enable selective binding to certain biological targets, making it useful in biochemical assays.

Pharmaceutical Development:

  • Potential Drug Candidate: Due to its ability to interact with specific molecular targets, this compound has potential applications in drug design. Researchers are exploring its efficacy in developing pharmaceuticals that could offer improved therapeutic effects with reduced side effects .

Industrial Applications

Intermediate in Chemical Production:

  • Synthesis of Agrochemicals: The compound is also noted for its utility as an intermediate in the production of various chemicals, including agrochemicals. It has been linked to the development of insecticides and other agricultural products .

Case Study 1: Medicinal Chemistry

A laboratory study focused on the structure-activity relationship (SAR) of this compound revealed that modifications to its structure could enhance its potency as a pharmaceutical agent. Researchers synthesized various diastereomers and assessed their biological activity, leading to the identification of more effective variants for further development in drug formulation .

Case Study 2: Enzyme Interaction

Another study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways. This inhibition was linked to its binding affinity for the active sites of these enzymes, suggesting potential therapeutic applications in metabolic disorders.

Data Table: Summary of Applications

Application AreaSpecific UseNotes
Organic ChemistryIntermediate for synthesisParticipates in oxidation/reduction reactions
Biological ResearchProbe for enzyme activitySelective binding to biological targets
Pharmaceutical SciencePotential drug candidateModifications can enhance efficacy
Industrial ChemistryIntermediate for agrochemical productionLinked to insecticide development

Comparison with Similar Compounds

Cyclopropane Derivatives

  • This compound vs. Benzyl [1-(hydroxymethyl)cyclopropyl]carbamate :
    The former includes a methylene spacer (-CH₂-) between the cyclopropane and carbamate, increasing conformational flexibility compared to the direct linkage in the latter. This spacer may reduce steric hindrance during reactions involving the carbamate group .

  • Chloropyrimidine-Substituted Derivative () :
    The 5-chloropyrimidin-2-yl group introduces aromaticity and electronegativity, enhancing binding affinity to biological targets (e.g., enzymes or receptors). This contrasts with the hydroxymethyl group in the target compound, which prioritizes synthetic versatility over bioactivity .

Carbamates vs. Amides

  • This compound vs. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide :
    Carbamates are more hydrolytically stable than amides under basic conditions, making them preferable for protective-group strategies. However, amides like the latter exhibit stronger coordination to metals (e.g., Pd, Cu) due to their N,O-bidentate structure, which is advantageous in catalysis .

Stereochemical and Hydrophobic Modifications

  • Benzyl N-[(1S)-1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate : The chiral center and hydrophobic methylcyclopropyl group enhance lipid solubility, suggesting utility in drug design where membrane permeability is critical. The target compound lacks such stereochemical complexity, limiting its pharmacokinetic applications .

Preparation Methods

Detailed Reaction Conditions and Purification

Step Reaction Type Reagents/Conditions Notes
1 Reductive Cyclopropanation N,N-dibenzyl-2-benzyloxyacetamide, Ti reagent, Grignard reagent Kulinkovich reaction variant; forms cyclopropane ring
2 Monohydrolysis Diethyl cyclopropane-1,1-dicarboxylate, aqueous base Selective ester hydrolysis
3 Curtius Degradation Carboxylic acid intermediate, diphenylphosphoryl azide (DPPA) or equivalent Converts acid to isocyanate intermediate
4 Carbamate Formation Isocyanate + benzyl alcohol, base (e.g., triethylamine) Formation of benzyl carbamate group
5 Reduction Lithium aluminum hydride or sodium borohydride Reduces ester to hydroxymethyl group
6 Purification Column chromatography or recrystallization Ensures >95% purity

Analytical Techniques for Characterization

Research Findings and Optimization Notes

  • Yield Optimization:

    • Careful control of reaction temperature and stoichiometry in the reductive cyclopropanation step improves yield and stereoselectivity.
    • Use of anhydrous conditions and inert atmosphere during carbamate coupling prevents side reactions.
  • Purity Enhancement:

    • Repeated recrystallization or gradient elution chromatography can increase product purity to >98%.
    • Monitoring by HPLC and NMR ensures batch-to-batch consistency.
  • Scalability:

    • The monohydrolysis and Curtius degradation route is amenable to scale-up with appropriate optimization of reaction times and reagent concentrations.
    • Industrial production requires careful handling of hazardous intermediates such as isocyanates.

Summary Table of Preparation Methods

Preparation Method Starting Material(s) Key Reactions Advantages Challenges
Reductive Cyclopropanation N,N-dibenzyl-2-benzyloxyacetamide Kulinkovich reaction, cyclopropanation High stereocontrol, versatile Requires sensitive reagents
Monohydrolysis + Curtius Degradation Diethyl cyclopropane-1,1-dicarboxylate Hydrolysis, Curtius degradation, reduction Scalable, uses commercial precursors Handling of isocyanate intermediates
Carbamate Coupling Reaction 1-(hydroxymethyl)cyclopropanemethanol + benzyl chloroformate Nucleophilic substitution Straightforward, high purity Requires anhydrous conditions

The preparation of benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate involves sophisticated organic synthesis techniques, primarily leveraging reductive cyclopropanation and Curtius degradation strategies. These methods allow the construction of the cyclopropane ring and the introduction of the benzyl carbamate protective group with high specificity and yield. Analytical techniques such as NMR, FT-IR, HRMS, and HPLC are essential for confirming the structure and purity of the final product.

The choice of synthetic route depends on the scale, available starting materials, and desired purity. The monohydrolysis and Curtius degradation route is particularly promising for industrial applications due to the availability of starting materials and scalability.

This compound's synthesis is well-documented in recent literature and aligns with modern organic synthesis principles, making it a valuable intermediate in medicinal chemistry and chemical biology research.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate, and how can purity be optimized?

  • Methodology :

  • Stepwise Synthesis : The compound can be synthesized via carbamate coupling reactions. For example, reacting 1-(hydroxymethyl)cyclopropanemethanol with benzyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (solvent: ethanol/water) to isolate the product. Purity optimization involves HPLC analysis (C18 column, acetonitrile/water mobile phase) to confirm >95% purity .
  • Characterization : Confirm structure via 1H NMR^1 \text{H NMR} (e.g., cyclopropane protons at δ 0.8–1.2 ppm, hydroxymethyl -CH2_2OH at δ 3.5–4.0 ppm) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

  • Key Techniques :

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13}\text{C} NMR identify cyclopropane ring protons (δ 0.8–1.2 ppm) and carbamate carbonyl (δ 155–160 ppm) .
  • FT-IR Spectroscopy : Confirm carbamate C=O stretch (~1700 cm1^{-1}) and hydroxymethyl -OH stretch (~3400 cm1^{-1}) .
  • Mass Spectrometry : HRMS provides exact mass (e.g., 221.1052 g/mol for C12_{12}H15_{15}NO3_3) to verify molecular formula .

Q. How does the compound’s lipophilicity influence its biological distribution, and what experimental methods assess this?

  • Lipophilicity Metrics : The compound’s logP value (~1.23, calculated) suggests moderate lipophilicity, favoring passive diffusion across cell membranes .
  • Experimental Methods :

  • Shake-Flask Method : Measure partitioning between octanol and aqueous buffer (pH 7.4) to determine logP .
  • Chromatographic Retention : Use reverse-phase HPLC with a C18 column to correlate retention time with logP .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the antimicrobial efficacy of cyclopropyl-containing carbamates?

  • SAR Design :

  • Substituent Variation : Modify the hydroxymethyl group (e.g., replace with halogen or alkyl groups) and test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
  • Control Compounds : Include benzyl carbamates without the cyclopropane ring to isolate the role of the cyclopropyl group.
  • Assays : Use broth microdilution (MIC determination) and time-kill kinetics to assess bactericidal effects .

Q. What strategies resolve discrepancies in reported biological activities of benzyl carbamate derivatives across different studies?

  • Data Reconciliation :

  • Standardized Assays : Replicate studies using identical bacterial strains (e.g., ATCC controls) and growth conditions (e.g., Mueller-Hinton broth) to minimize variability .
  • Metabolite Analysis : Use LC-MS to identify degradation products (e.g., hydrolyzed carbamates) that may alter activity .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities of derivatives to target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. What in vitro and in vivo models are appropriate for investigating the anticancer mechanisms of this compound?

  • In Vitro Models :

  • Cell Lines : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay. Compare IC50_{50} values with cisplatin controls .
  • Apoptosis Assays : Use flow cytometry (Annexin V/PI staining) to quantify apoptosis induction .
    • In Vivo Models :
  • Xenograft Mice : Administer the compound (e.g., 50 mg/kg/day, oral) to nude mice implanted with HCT-116 colon cancer cells. Monitor tumor volume and histopathology .

Methodological Considerations

Q. How can molecular dynamics (MD) simulations elucidate the role of the hydroxymethyl group in target binding?

  • Protocol :

  • System Setup : Simulate the compound bound to a protein target (e.g., tubulin) using GROMACS. Parameterize the force field (e.g., CHARMM36) .
  • Trajectory Analysis : Calculate hydrogen bond lifetimes between the hydroxymethyl group and binding site residues (e.g., Asp26 in tubulin) .

Q. What experimental approaches assess the environmental impact of this compound through biodegradation studies?

  • OECD 301 Test : Use activated sludge from wastewater treatment plants to measure biodegradation over 28 days. Monitor via COD (chemical oxygen demand) reduction .
  • Metabolite Identification : Employ GC-MS to detect breakdown products (e.g., cyclopropane diols) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate
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benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate

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